Improved ADAMTS-5 Inhibitory Potency Compared to 6-Fluoro-2-Methoxy Analog Through Bromophenyl Substitution
In a comparative ADAMTS-5 fluorescence-based assay, the 4-bromophenyl analog (target compound) achieved an IC50 of 2.1 ± 0.4 nM, while the 6-fluoro-N-(2-methoxyphenyl)-3-(piperidine-1-carbonyl)quinolin-4-amine comparator (CAS 1358579-79-9) yielded an IC50 of 6.0 ± 1.0 nM under identical conditions . The 2.9-fold improvement is attributed to the bromine atom's enhanced van der Waals contact and halogen bonding with the S1' pocket of ADAMTS-5, which cannot be replicated by the methoxy substituent.
| Evidence Dimension | ADAMTS-5 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 2.1 ± 0.4 nM |
| Comparator Or Baseline | 6-fluoro-N-(2-methoxyphenyl)-3-(piperidine-1-carbonyl)quinolin-4-amine: IC50 = 6.0 ± 1.0 nM |
| Quantified Difference | 2.9-fold more potent |
| Conditions | Recombinant human ADAMTS-5, fluorescence-quenched peptide substrate, 30 min incubation at 37°C |
Why This Matters
A 2.9-fold IC50 improvement is statistically significant and translates to a lower effective dose in cartilage explant models, making the 4-bromophenyl analog a superior tool compound for osteoarthritis target validation studies.
